molecular formula C9H11N5 B560982 1-Allyl-3-methylimidazolium dicyanamide CAS No. 917956-73-1

1-Allyl-3-methylimidazolium dicyanamide

Cat. No.: B560982
CAS No.: 917956-73-1
M. Wt: 189.222
InChI Key: LAYIDOPTTZCESY-UHFFFAOYSA-N
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Description

1-Allyl-3-methylimidazolium dicyanamide is a type of ionic liquid, which is a salt in the liquid state at or near room temperature. This compound is known for its unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances. These characteristics make it an attractive option for various applications in scientific research and industry .

Scientific Research Applications

1-Allyl-3-methylimidazolium dicyanamide has a wide range of applications in scientific research:

Safety and Hazards

This compound is classified as an eye irritant (Category 2) according to the GHS classification . It’s recommended to avoid contact with skin or inhalation of spillage, dust, or vapor .

Preparation Methods

1-Allyl-3-methylimidazolium dicyanamide can be synthesized by reacting 1-allyl-3-methylimidazolium chloride with sodium dicyanamide. The reaction typically takes place in an aqueous medium, and the product is isolated by filtration and purification . The general reaction is as follows:

1-Allyl-3-methylimidazolium chloride+Sodium dicyanamide1-Allyl-3-methylimidazolium dicyanamide+Sodium chloride\text{1-Allyl-3-methylimidazolium chloride} + \text{Sodium dicyanamide} \rightarrow \text{this compound} + \text{Sodium chloride} 1-Allyl-3-methylimidazolium chloride+Sodium dicyanamide→1-Allyl-3-methylimidazolium dicyanamide+Sodium chloride

Chemical Reactions Analysis

1-Allyl-3-methylimidazolium dicyanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include halides, metal salts, and oxidizing or reducing agents. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-allyl-3-methylimidazolium dicyanamide involves its ability to disrupt the structure of biological membranes and proteins. The imidazolium cation interacts with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell death. The dicyanamide anion can also interact with metal ions and other biological molecules, affecting their function .

Comparison with Similar Compounds

1-Allyl-3-methylimidazolium dicyanamide can be compared with other imidazolium-based ionic liquids, such as:

  • 1-Allyl-3-methylimidazolium chloride
  • 1-Allyl-3-methylimidazolium bromide
  • 1-Butyl-3-methylimidazolium chloride
  • 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

These compounds share similar properties, such as low volatility and high thermal stability, but differ in their specific applications and reactivity. For example, 1-allyl-3-methylimidazolium chloride is commonly used as a solvent for cellulose, while 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is used in electrochemical applications .

Properties

IUPAC Name

cyanoiminomethylideneazanide;1-methyl-3-prop-2-enylimidazol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N2.C2N3/c1-3-4-9-6-5-8(2)7-9;3-1-5-2-4/h3,5-7H,1,4H2,2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYIDOPTTZCESY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)CC=C.C(=[N-])=NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746374
Record name 3-Methyl-1-(prop-2-en-1-yl)-1H-imidazol-3-ium [(cyanoimino)methylidene]azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917956-73-1
Record name 3-Methyl-1-(prop-2-en-1-yl)-1H-imidazol-3-ium [(cyanoimino)methylidene]azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Allyl-3-methylimidazolium dicyanamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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